1-methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride
Overview
Description
1-Methyl-2-(piperazin-1-ylcarbonyl)-1H-indole hydrochloride (MPCH) is an organic compound that has been widely studied in the scientific community due to its unique properties and potential applications. MPCH is an indole derivative and is classified as a heterocyclic compound. It is a white crystalline solid that is soluble in water and has a melting point of 173-177 °C. It has been used in the synthesis of various organic compounds and has been studied for its potential applications in medicine, biochemistry, and pharmacology.
Scientific Research Applications
Antioxidant Activity and Parkinson’s Disease Treatment
- 5-Methoxy-1-methyl-2-{[4-(2-hydroxyphenyl)piperazin-1-yl]methyl}-1Hindole (KAD22) was designed as a potential dopamine D2 receptor agonist with antioxidant activity, potentially useful in treating Parkinson’s disease. However, it showed no affinity to the dopamine D2 receptor, instead exhibiting potent antioxidant properties. Structural studies were conducted to understand its biological activity (Kaczor et al., 2021).
Serotonin Receptor Ligands for Cognitive Disorders
- N1-phenylsulphonyl indole derivatives were synthesized as 5-HT6 receptor ligands, leading to a compound with potent in vitro binding affinity, selectivity, and activity in animal models of cognition. These findings indicate potential applications in treating cognitive disorders (Nirogi et al., 2016).
Novel Anti-osteoporotic Agent
- A study on KW-8232 (a novel anti-osteoporotic agent) evaluated its effects on bone loss in sciatic neurectomized rats. The results showed that KW-8232 effectively prevented bone loss due to immobilization (Uchii et al., 1998).
Sigma Receptor Ligands
- A series of indole-based compounds were synthesized to investigate their binding to sigma receptors. 1-{[4-(2-phenylethyl)piperazin-1-yl]methyl}-3-methyl-1H-indole 3b showed high affinity for σ1 receptors, indicating potential applications in cancer treatment (Yarim et al., 2011).
Serotonin 6 (5-HT6) Receptor Antagonist
- Research on 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502) as a 5-HT6 receptor antagonist highlighted its potential in treating cognitive disorders like Alzheimer's disease. It demonstrated high affinity, selectivity, oral bioavailability, and preclinical efficacy (Nirogi et al., 2017).
Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors
- The synthesis and evaluation of analogues of U-80493E led to bis(heteroaryl)piperazines (BHAPs), which are significantly more potent as HIV-1 reverse transcriptase inhibitors. This discovery has implications for HIV treatment (Romero et al., 1994).
properties
IUPAC Name |
(1-methylindol-2-yl)-piperazin-1-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-16-12-5-3-2-4-11(12)10-13(16)14(18)17-8-6-15-7-9-17;/h2-5,10,15H,6-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOYAHWCZJOCBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)N3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1332529-47-1 | |
Record name | Methanone, (1-methyl-1H-indol-2-yl)-1-piperazinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1332529-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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